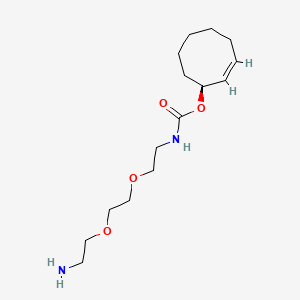
(S)-Tco-peg2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tco-peg2-NH2 is a chemical compound that belongs to the class of tetrazine-trans-cyclooctene (TCO) derivatives. This compound is characterized by the presence of a polyethylene glycol (PEG) linker and an amine group (NH2). The (S)-enantiomer indicates that the compound has a specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This compound is often used in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tco-peg2-NH2 typically involves several steps:
Synthesis of TCO Derivative: The initial step involves the synthesis of the TCO derivative. This can be achieved through the reaction of cyclooctene with a suitable reagent to introduce the tetrazine moiety.
PEGylation: The next step involves the attachment of the polyethylene glycol (PEG) linker to the TCO derivative. This is usually done through a nucleophilic substitution reaction.
Introduction of Amine Group: The final step involves the introduction of the amine group (NH2) to the PEGylated TCO derivative. This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Tco-peg2-NH2 undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The tetrazine moiety in this compound can undergo inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes.
Substitution Reactions: The amine group (NH2) can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Cycloaddition Reactions: Common reagents include strained alkenes or alkynes. The reaction typically occurs under mild conditions and can be performed in aqueous or organic solvents.
Substitution Reactions: Common reagents include alkyl halides or acyl chlorides. The reaction conditions may vary depending on the specific electrophile used.
Major Products:
Cycloaddition Reactions: The major products are typically cycloadducts formed through the reaction of the tetrazine moiety with strained alkenes or alkynes.
Substitution Reactions: The major products are typically substituted amines formed through the reaction of the amine group with electrophiles.
Aplicaciones Científicas De Investigación
(S)-Tco-peg2-NH2 has a wide range of scientific research applications, including:
Chemistry: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Biology: It is used in cell imaging and tracking studies due to its ability to undergo specific and rapid reactions with biomolecules.
Medicine: It is used in drug delivery systems and targeted therapies due to its ability to selectively react with specific biomolecules.
Industry: It is used in the development of advanced materials and nanotechnology due to its unique reactivity and functional properties.
Mecanismo De Acción
The mechanism of action of (S)-Tco-peg2-NH2 involves its ability to undergo specific chemical reactions with biomolecules. The tetrazine moiety can undergo inverse electron-demand Diels-Alder reactions with strained alkenes or alkynes, leading to the formation of stable cycloadducts. This allows for the selective labeling and tracking of biomolecules in living systems. The amine group (NH2) can also participate in nucleophilic substitution reactions, allowing for the modification of biomolecules.
Molecular Targets and Pathways: The molecular targets of this compound include strained alkenes or alkynes present in biomolecules. The pathways involved include the inverse electron-demand Diels-Alder reaction and nucleophilic substitution reactions.
Comparación Con Compuestos Similares
®-Tco-peg2-NH2: The ®-enantiomer of Tco-peg2-NH2, which has a different stereochemistry.
Tco-peg2-NH2: The racemic mixture of Tco-peg2-NH2, which contains both (S)- and ®-enantiomers.
Tco-peg3-NH2: A similar compound with a longer PEG linker.
Uniqueness: (S)-Tco-peg2-NH2 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biomolecules. The presence of the PEG linker and amine group also provides additional functional properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C15H28N2O4 |
|---|---|
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h4,6,14H,1-3,5,7-13,16H2,(H,17,18)/b6-4+/t14-/m1/s1 |
Clave InChI |
XKCMSPBOQGHDQV-YVARQFDVSA-N |
SMILES isomérico |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCN |
SMILES canónico |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


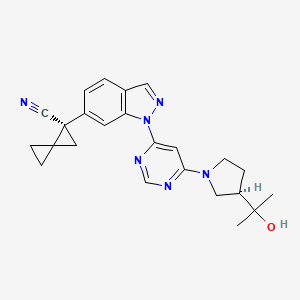
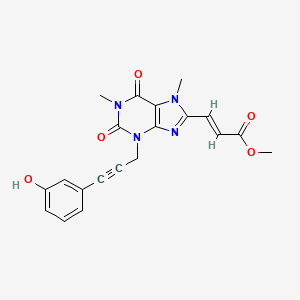

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)


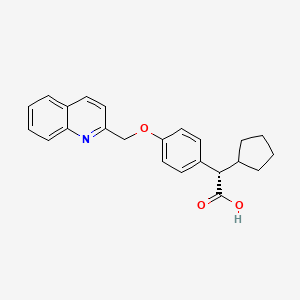
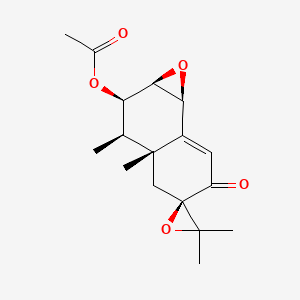
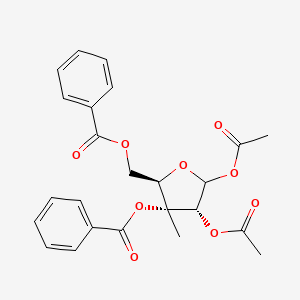
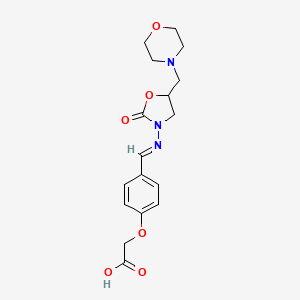

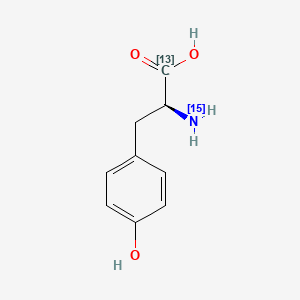
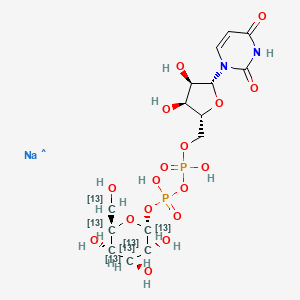
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
